molecular formula C12H15BBrIO2 B6304460 2-Bromo-5-iodophenylboronic acid pinacol ester CAS No. 2121512-32-9

2-Bromo-5-iodophenylboronic acid pinacol ester

Cat. No.: B6304460
CAS No.: 2121512-32-9
M. Wt: 408.87 g/mol
InChI Key: JKNRVYABWUHNNX-UHFFFAOYSA-N
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Description

2-Bromo-5-iodophenylboronic acid pinacol ester is an organoboron compound with the molecular formula C12H15BBrIO2 and a molecular weight of 408.87 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodophenylboronic acid pinacol ester typically involves the borylation of 2-Bromo-5-iodophenyl compounds using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps :

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-Bromo-2-iodophenylboronic acid pinacol ester
  • 2-Iodo-5-bromophenylboronic acid pinacol ester

Uniqueness

2-Bromo-5-iodophenylboronic acid pinacol ester is unique due to its dual halogen substitution, which provides enhanced reactivity and selectivity in cross-coupling reactions compared to other boronic esters .

Properties

IUPAC Name

2-(2-bromo-5-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BBrIO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNRVYABWUHNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BBrIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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